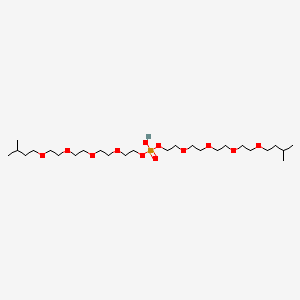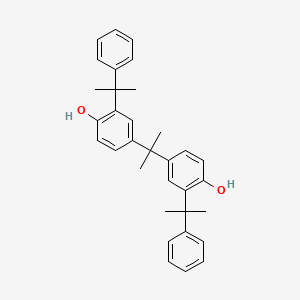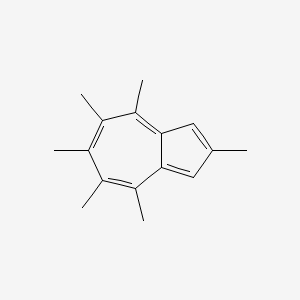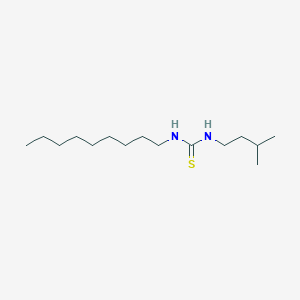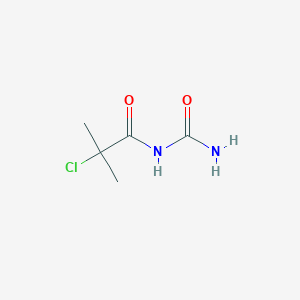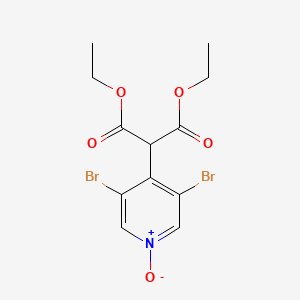
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate typically involves the bromination of a pyridine derivative followed by esterification. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated systems to control the reaction parameters. The esterification step can be carried out using standard esterification techniques, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce the pyridine ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The bromine atoms and pyridine ring play a crucial role in its reactivity, allowing it to interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Diethyl (3,5-dichloro-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate
- Diethyl (3,5-difluoro-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate
Uniqueness
Diethyl (3,5-dibromo-1-oxo-1lambda~5~-pyridin-4-yl)propanedioate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atoms can participate in specific chemical reactions that are not possible with chlorine or fluorine, making this compound valuable for certain applications.
属性
CAS 编号 |
62516-19-2 |
|---|---|
分子式 |
C12H13Br2NO5 |
分子量 |
411.04 g/mol |
IUPAC 名称 |
diethyl 2-(3,5-dibromo-1-oxidopyridin-1-ium-4-yl)propanedioate |
InChI |
InChI=1S/C12H13Br2NO5/c1-3-19-11(16)10(12(17)20-4-2)9-7(13)5-15(18)6-8(9)14/h5-6,10H,3-4H2,1-2H3 |
InChI 键 |
SPUXLLOUBFHTFD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=C(C=[N+](C=C1Br)[O-])Br)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


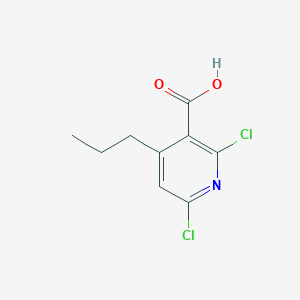
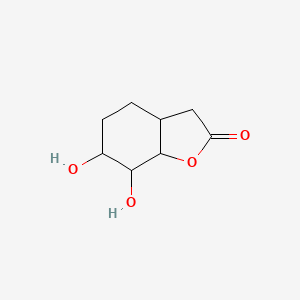
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
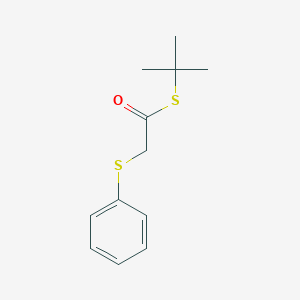
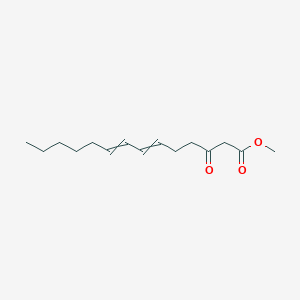
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
